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4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

Cat. No.: B13522625
M. Wt: 184.26 g/mol
InChI Key: XKVNBWCQZJJWKO-UHFFFAOYSA-N
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Description

Significance of Thiadiazole Scaffolds in Contemporary Chemical Research

Historical Context and Evolution of Thiadiazole Chemistry

The study of thiadiazoles dates back to the late nineteenth century with the preparation of the first 1,2,3-thiadiazole (B1210528) derivatives. e-bookshelf.de The development of the field has been marked by the discovery of robust synthetic methodologies for constructing the thiadiazole ring. Key among these for the 1,2,3-isomer is the Hurd–Mori reaction, which involves the cyclization of acyl hydrazones with thionyl chloride. isres.orgmdpi.comwikipedia.org Other foundational methods include the Wolff synthesis from α-diazo thiocarbonyl compounds and the Pechmann synthesis, which utilizes the cycloaddition of diazoalkanes. isres.orgresearchgate.net The continued refinement of these and other synthetic strategies has expanded the accessible chemical space, allowing for the creation of a vast library of thiadiazole-containing compounds and fueling research into their practical applications. mdpi.comresearchgate.net

Diverse Applications of Thiadiazole Derivatives in Chemical Biology

Thiadiazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their consistent appearance in biologically active compounds. The inherent features of the ring, such as the presence of heteroatoms that can act as hydrogen bond acceptors and a sulfur atom that imparts lipophilicity, contribute to their biological versatility. mdpi.comnih.gov Derivatives of 1,2,3-thiadiazole, in particular, have demonstrated a myriad of biomedical activities. mdpi.com The broad utility of the thiadiazole family in chemical biology is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. mdpi.comnih.govmdpi.com

Biological ActivityThiadiazole Isomer(s) ImplicatedReference Index
Anticancer / Antitumor1,2,3- and 1,3,4-Thiadiazole (B1197879) mdpi.commdpi.com
Antiviral1,2,3-Thiadiazole mdpi.com
Antifungal1,2,3-Thiadiazole mdpi.com
Antibacterial / Antimicrobial1,3,4-Thiadiazole mdpi.commdpi.com
Insecticidal1,2,3-Thiadiazole mdpi.comresearchgate.net
AnticonvulsantGeneral Thiadiazoles mdpi.commdpi.com
Anti-inflammatoryGeneral Thiadiazoles mdpi.com
Plant Activators1,2,3-Thiadiazole mdpi.comresearchgate.net

Role of Piperazine (B1678402) Moieties in Molecular Design and Biological Modulation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is another scaffold of paramount importance in drug discovery. researchgate.net Its unique structural and physicochemical properties make it a versatile building block for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. nih.govbenthamdirect.comingentaconnect.comnbinno.com

Structural Versatility and Conformational Preferences of Piperazine

Structurally, piperazine is a flexible cyclic diamine. nih.govbenthamdirect.com It typically adopts a low-energy chair conformation, which minimizes steric strain. ias.ac.ined.ac.uk This conformational preference is a key aspect of its interaction with biological targets. nih.gov The true versatility of the piperazine moiety lies in its two nitrogen atoms, which provide multiple points for chemical substitution. nbinno.com This allows medicinal chemists to systematically modify the molecule to optimize properties such as:

Solubility: The basic nitrogen atoms can be protonated at physiological pH, often enhancing aqueous solubility. researchgate.net

Binding Affinity: Substituents on the nitrogen atoms can be tailored to form specific interactions (e.g., hydrogen bonds, ionic bonds) with target receptors or enzymes. nih.gov

This structural adaptability has led to the classification of piperazine as a privileged scaffold in modern drug design. researchgate.net

Common Pharmacological Functions Associated with Piperazine Scaffolds

The piperazine core is a component of numerous clinically approved drugs and is associated with an exceptionally broad spectrum of pharmacological activities. nih.govingentaconnect.comnbinno.comresearchgate.net Its ability to interact with diverse biological systems has made it a frequent choice in the development of new therapeutic agents. ingentaconnect.comnih.gov The basicity of its nitrogen atoms allows for electrostatic interactions with anionic regions of receptors, contributing to its wide-ranging bioactivity. nih.gov

Pharmacological FunctionReference Index
Anticancer nih.govbenthamdirect.comresearchgate.net
Antimicrobial (Antibacterial, Antifungal) nih.govbenthamdirect.comresearchgate.net
Antiviral & Anti-HIV nih.govbenthamdirect.comresearchgate.net
Antidepressant & Antianxiety nih.govingentaconnect.comresearchgate.net
Antipsychotic nbinno.comingentaconnect.com
Anti-inflammatory nih.govingentaconnect.comresearchgate.net
Antimalarial nih.govbenthamdirect.comresearchgate.net
Antidiabetic nih.govingentaconnect.comresearchgate.net
Anticonvulsant nih.govbenthamdirect.comresearchgate.net
Cognition Enhancers nih.govingentaconnect.comresearchgate.net

Rationale for the Integrated Design and Investigation of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

The design of this compound is rooted in the well-established medicinal chemistry strategy of molecular hybridization. This approach involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for enhanced activity, novel biological action, or an improved pharmacokinetic profile. nih.gov

The rationale for investigating this specific compound is built on the complementary strengths of its constituent parts:

The 1,2,3-Thiadiazole Core: This scaffold serves as the primary pharmacophore, known to possess a range of potent biological activities, including anticancer, antiviral, and antifungal properties. mdpi.comresearchgate.net

The Methylene (B1212753) Linker (-CH2-): The single carbon bridge connecting the two rings provides rotational flexibility, allowing the piperazine and thiadiazole moieties to adopt optimal orientations for interacting with a target binding site.

By combining the demonstrated biological potential of the 1,2,3-thiadiazole ring with the advantageous physicochemical and pharmacological properties of the piperazine scaffold, researchers aim to generate novel chemical entities. The resulting hybrid molecule, this compound, represents a targeted effort to explore new therapeutic possibilities by leveraging the synergistic potential of two of medicinal chemistry's most versatile building blocks. nih.govrsc.org

Synergistic Potential of Thiadiazole and Piperazine Hybrid Structures

The strategic combination of distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery to enhance therapeutic efficacy, modulate pharmacokinetic properties, and overcome drug resistance. The structure of this compound is a prime example of this strategy, leveraging the unique attributes of the 1,2,3-thiadiazole and piperazine rings.

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its presence in over 100 FDA-approved drugs speaks to its value. enamine.net The two nitrogen atoms in its six-membered ring can improve aqueous solubility and oral bioavailability, crucial properties for drug candidates. bohrium.comnih.gov Furthermore, the piperazine moiety can act as a versatile linker or scaffold, allowing for the precise spatial arrangement of other functional groups to optimize interactions with biological targets. nih.gov Its basic nature can facilitate the formation of hydrogen bonds or ionic interactions with proteins, enhancing binding affinity. researchgate.netresearchgate.net

On the other hand, the 1,2,3-thiadiazole moiety is a five-membered aromatic heterocycle known for a vast array of pharmacological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have been reported to exhibit significant antimicrobial, antiviral, anticancer, and antifungal properties. mdpi.com This bioactivity is attributed to the unique electronic distribution and structural features of the ring system.

The hybridization of these two moieties via a methylene (-CH2-) linker creates a novel chemical entity where the piperazine ring can enhance the drug-like properties of the bioactive thiadiazole core. This combination could lead to:

Enhanced Potency: The piperazine group might orient the thiadiazole ring for optimal binding to a target enzyme or receptor.

Improved Pharmacokinetics: The inherent properties of piperazine can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Novel Mechanisms of Action: The hybrid molecule may interact with biological targets in a way that neither fragment can alone, potentially leading to new therapeutic applications.

Hypothesis-Driven Research Objectives for the Compound

Given the established biological profiles of its parent heterocycles, research into this compound can be guided by several key hypotheses. The primary objectives would be to synthesize the compound and its derivatives to systematically evaluate their potential as therapeutic agents.

Key Research Objectives:

To Investigate Anticancer Activity:

Hypothesis: The compound will exhibit cytotoxic effects against various cancer cell lines. Many piperazine and thiadiazole derivatives are known to possess anticancer properties. mdpi.comingentaconnect.com

Approach: Synthesize and screen the compound against a panel of human cancer cell lines (e.g., breast, lung, colon). Subsequent studies would aim to elucidate the mechanism of action, such as inhibition of specific protein kinases or induction of apoptosis.

To Determine Antimicrobial and Antifungal Potential:

Hypothesis: The compound will show inhibitory activity against pathogenic bacteria and fungi, including drug-resistant strains. Both piperazine and thiadiazole are core structures in numerous antimicrobial agents. nih.govmdpi.comnih.gov

Approach: Evaluate the minimum inhibitory concentration (MIC) against a broad spectrum of Gram-positive and Gram-negative bacteria and fungal species.

To Explore Antiviral Efficacy:

Hypothesis: The compound may inhibit the replication of specific viruses. 1,2,3-thiadiazole derivatives have demonstrated notable antiviral activities, including against HIV. mdpi.com

Approach: Screen the compound in cell-based assays against a variety of viruses to identify any potential antiviral hits.

To Establish Structure-Activity Relationships (SAR):

Hypothesis: Systematic structural modifications will lead to the optimization of biological activity.

Approach: Synthesize a library of analogues by modifying both the thiadiazole (e.g., substitution at the 5-position) and the piperazine ring (e.g., substitution on the second nitrogen atom). This would provide crucial data for rational drug design. researchgate.net

Overview of Current Academic Research on this compound

A direct and extensive body of academic literature focused exclusively on this compound is notably scarce. The current research landscape is therefore best understood by examining studies on structurally analogous compounds where the 1,2,3-thiadiazole ring is functionalized or where a piperazine moiety is linked to other heterocyclic systems, particularly other thiadiazole isomers. Research has consistently shown that conjugating piperazine with various heterocyclic cores can yield compounds with significant biological activity. benthamscience.com For instance, series of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures have been synthesized and shown to possess substantial antimicrobial efficacy. nih.gov

The table below summarizes the findings for several related thiadiazole-piperazine hybrid structures, illustrating the therapeutic potential that underpins the interest in the target compound.

Compound ClassBiological Activity InvestigatedKey Findings
1,3,4-Thiadiazole-Sulfonylpiperazine Derivatives nih.govAntibacterial (Xanthomonas)One derivative showed potent efficacy by increasing cell membrane permeability and inhibiting biofilm formation.
N,N′-Bis(1,3,4-thiadiazole)-Piperazines mdpi.comAntimicrobial (E. coli)Compounds showed significant antibacterial activity against Gram-negative strains, supported by molecular docking as enoyl-ACP reductase inhibitors.
Piperidine-based 1,2,3-Thiadiazole Derivatives mdpi.comAntiviralShowed excellent potency with an IC50 of 3.59 µg/mL.
1,3,4-Oxadiazole-Piperazine Conjugates benthamscience.comBroad SpectrumExhibits a range of effects including antimicrobial, antitubercular, antioxidant, and anticancer activities.
N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamides researchgate.netAnticancerDerivatives showed potent antiproliferative activity against HeLa cervical cancer cells.

Identification of Research Gaps and Unexplored Avenues

The primary and most evident research gap is the compound this compound itself. The lack of published synthesis and biological evaluation represents a significant unexplored avenue in the field of heterocyclic medicinal chemistry.

Specific Research Gaps Include:

Synthesis and Characterization: There is a need for the development and optimization of a reliable synthetic route to produce this compound and its analogues in good yield and purity. researchgate.netisres.org

Broad Biological Screening: The compound has not been systematically evaluated across a wide range of biological assays. Its potential in areas such as anti-inflammatory, analgesic, anticonvulsant, or antimalarial therapies, activities known for thiadiazole derivatives, remains completely unexplored. nih.govnih.gov

Mechanism of Action Studies: For any identified biological activity, the underlying molecular mechanism is unknown. Identifying the specific cellular targets would be a crucial step toward any potential therapeutic development.

Pharmacokinetic Profiling: There is no data on the ADME (absorption, distribution, metabolism, and excretion) properties of the compound. Understanding its stability, solubility, and metabolic fate is essential for its development as a drug candidate.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the compound affect its biological activity is a major unexplored area. This would involve creating derivatives with substituents on either heterocyclic ring to map the chemical space for optimal activity.

Contribution of this Research to the Field of Heterocyclic Chemistry

Focused research on this compound would offer several important contributions to the broader field of heterocyclic chemistry and drug discovery.

Firstly, it would expand the known chemical space of bioactive molecules. The synthesis and evaluation of this novel scaffold would provide new data points, enriching the collective knowledge base.

Secondly, it would provide invaluable insights into the structure-activity relationships of 1,2,3-thiadiazole-piperazine hybrids. Understanding how the combination and orientation of these two rings influence biological activity can guide the rational design of future, more complex therapeutic agents.

Finally, the potential discovery of a potent and selective biological activity would validate this specific molecular architecture as a promising template for drug development. The identification of a new lead compound could stimulate further research and innovation in a therapeutic area, ultimately contributing to the development of new medicines. The exploration of its synthesis could also lead to novel methodologies for the functionalization of the 1,2,3-thiadiazole ring. isres.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4S B13522625 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)thiadiazole

InChI

InChI=1S/C7H12N4S/c1-3-11(4-2-8-1)5-7-6-12-10-9-7/h6,8H,1-5H2

InChI Key

XKVNBWCQZJJWKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSN=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole ring is a key structural motif, and several synthetic strategies have been developed for its creation. researchgate.net These methods range from historical name reactions to modern electrochemical and green chemistry approaches.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. researchgate.netwikipedia.org This reaction facilitates the generation of the 1,2,3-thiadiazole ring through the cyclization of hydrazone derivatives, specifically those with an N-acyl or N-tosyl group, upon treatment with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The general applicability of this reaction allows for the annelation of the 1,2,3-thiadiazole ring in a one-pot procedure from N-acyl- or N-tosylhydrazones that possess an adjacent α-methylene group. lookchem.com

The reaction proceeds via the cyclization of an N-acylated hydrazone of a ketone containing an α-methylene group. researchgate.net Various pyrazolyl-phenylethanones, for example, have been reacted with semicarbazide (B1199961) to generate semicarbazone intermediates, which are then cyclized into substituted 1,2,3-thiadiazoles using thionyl chloride in good to excellent yields. mdpi.com The success and regioselectivity of the Hurd-Mori reaction can be influenced by the nature of substituents on the precursor. For instance, in the synthesis of pyrrolo[2,3-d] researchgate.netrsc.orgjst.go.jpthiadiazole-6-carboxylates, the choice of the N-protecting group on the pyrrolidine (B122466) precursor was critical; electron-withdrawing groups gave superior yields compared to electron-donating groups. nih.gov

Variants of the Hurd-Mori reaction have been developed to improve yields and broaden the substrate scope. An improved, metal-free approach involves the reaction of N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst to produce substituted aryl 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org Ionic liquids have also been employed as supports for the synthesis, where ionic liquid sulfonyl hydrazine (B178648) reacts with ketones to form a hydrazone that is subsequently treated with thionyl chloride to furnish the 1,2,3-thiadiazole product in excellent yields. mdpi.com

Table 1: Examples of Hurd-Mori Reaction Conditions and Yields for 1,2,3-Thiadiazole Synthesis
PrecursorReagentsConditionsProduct TypeYieldReference
Pyrazolyl-phenylethanone semicarbazoneSOCl₂Not specifiedPyrazolyl-1,2,3-thiadiazoleGood to Excellent mdpi.com
N-TosylhydrazoneSulfur, TBAI (catalyst)Not specifiedAryl 1,2,3-thiadiazole44-98% mdpi.com
Ketone or DiketoneIonic liquid sulfonyl hydrazine, then SOCl₂Mild conditionsSubstituted 1,2,3-thiadiazole80-91% mdpi.com
Tosylhydrazone of γ-oxoesterSOCl₂Not specifiedTricyclic annelated 1,2,3-thiadiazoleNot specified lookchem.com

Cycloaddition reactions provide another fundamental route to the 1,2,3-thiadiazole core. Specifically, the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a prominent method. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-known example for synthesizing the analogous 1,2,3-triazole ring system. frontiersin.orgorganic-chemistry.org

For 1,2,3-thiadiazoles, a key approach is the Peckman and Nold synthesis, which involves the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates. researchgate.net This method directly constructs the five-membered heterocyclic ring by combining a three-atom dipole (the diazo compound) with a two-atom dipolarophile (the isothiocyanate). This strategy is a powerful tool for assembling the N=N-S linkage characteristic of the 1,2,3-thiadiazole ring.

In recent years, significant efforts have been directed toward developing more sustainable and efficient synthetic methods, leading to the emergence of electrochemical and green chemistry approaches for thiadiazole synthesis.

Electrochemical Synthesis: Electrochemical methods offer a mild, practical, and often metal- and oxidant-free alternative to traditional synthesis. rsc.org These techniques use electrons as reagents to drive redox processes, avoiding the need for stoichiometric chemical oxidants. researchgate.net An electrochemical approach for synthesizing fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been developed, which proceeds at room temperature and is scalable. acs.org The key step is the anodic oxidation of the phenylhydrazone derivative, followed by N,S-heterocyclization. acs.org Another metal- and oxidant-free electrochemical method involves the insertion of elemental sulfur into N-tosylhydrazones to form 1,2,3-thiadiazoles. researchgate.net

Green Chemistry Approaches: Green chemistry aims to create eco-friendly, non-hazardous, and economical synthetic procedures. researchgate.netresearchgate.net For thiadiazole synthesis, these approaches include the use of microwave irradiation, ultrasonic irradiation, grinding, and solvent-free conditions. researchgate.netmdpi.com These methods often lead to significantly reduced reaction times, increased yields, and easier work-up procedures compared to conventional heating methods. nanobioletters.comingentaconnect.com For example, microwave-assisted synthesis of thiadiazole derivatives has been shown to provide good yields (75-90%) in a much shorter time frame than conventional methods. nanobioletters.com

Table 2: Comparison of Green Synthesis Techniques for Thiadiazole Derivatives
TechniqueKey AdvantagesTypical Yield RangeReference
Microwave IrradiationReduced reaction time, improved yields, fewer side products85-90% nanobioletters.comingentaconnect.com
Ultrasonic IrradiationAccelerated reaction rates, eco-friendly75-80% nanobioletters.com
GrindingSolvent-free, environmentally benign, rapid (5-15 min)90-99% mdpi.com

Methodologies for Incorporating the Piperazin-1-ylmethyl Moiety

Once the 1,2,3-thiadiazole core is formed, or a suitable precursor is in hand, the next critical step is the introduction of the piperazin-1-ylmethyl side chain. This is typically achieved through functionalization reactions such as the Mannich reaction or N-alkylation strategies.

The Mannich reaction is a three-component aminoalkylation that involves the reaction of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine, such as piperazine (B1678402). researchgate.netjst.go.jp This reaction is of considerable importance for the synthesis and modification of biologically active compounds by introducing an aminoalkyl group. jst.go.jp

In the context of synthesizing the target compound, a Mannich reaction could potentially be used to directly functionalize a pre-formed 1,2,3-thiadiazole ring at the 4-position, provided the C-H bond at this position is sufficiently acidic to act as the active hydrogen component. More commonly, Mannich reactions are used to functionalize other heterocyclic systems. For example, N-Mannich bases of 1,3,4-oxadiazoles have been synthesized by reacting the parent heterocycle with formaldehyde and 1-substituted piperazines. nih.gov Similarly, the Mannich base of 2-(Thiazol-4-yl)-1H-benzimidazole was prepared using piperazine and formaldehyde. researchgate.net While direct application to the 1,2,3-thiadiazole core may present challenges, the Mannich reaction remains a viable strategy for introducing the piperazin-1-ylmethyl group onto a suitable heterocyclic substrate.

A more direct and widely applicable method for installing the piperazine moiety is through N-alkylation. nih.gov This strategy involves the nucleophilic attack of a piperazine nitrogen atom on an electrophilic carbon center. For the synthesis of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, this would typically involve a two-step process:

Synthesis of a reactive intermediate: A 1,2,3-thiadiazole core bearing a reactive electrophilic group at the 4-position is prepared. The most common intermediate would be a 4-(halomethyl)-1,2,3-thiadiazole (e.g., 4-(chloromethyl)- or 4-(bromomethyl)-1,2,3-thiadiazole).

Nucleophilic substitution: The intermediate is then reacted with piperazine. One of the secondary amine nitrogens of piperazine acts as a nucleophile, displacing the halide to form the desired C-N bond and yield the final product.

This N-alkylation approach is a robust and common method for preparing N-substituted piperazines. nih.govresearchgate.net The reaction conditions can be optimized but generally involve a base to neutralize the hydrogen halide formed during the reaction and a suitable solvent. The use of a protected piperazine derivative can also be employed to control selectivity, followed by a deprotection step. nih.gov This method is a cornerstone in the synthesis of numerous piperazine-containing pharmaceutical drugs. nih.gov

Table 3: General Conditions for N-Alkylation of Piperazine
Alkylating AgentBaseSolventTypical ConditionsReference
Alkyl Halide (R-Br, R-Cl)DIPEA, K₂CO₃, NaHMeCN, DMF, THFRoom temperature to reflux nih.govbeilstein-journals.org
Alkyl Mesylate (R-OMs)Not specifiedNot specifiedNot specified nih.gov
Aldehyde/Ketone (Reductive Amination)NaBH(OAc)₃, NaBH₃CNDCE, MeOHRoom temperature nih.gov

Optimization of Reaction Conditions for Coupling Reactions

The synthesis of this compound and its derivatives often involves coupling reactions to form key carbon-carbon or carbon-nitrogen bonds. The efficiency and yield of these reactions are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time.

For instance, in hypothetical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) to introduce substituents onto the thiadiazole or piperazine rings, a systematic approach to optimization is crucial. Researchers typically screen a variety of conditions to identify the optimal combination for maximizing product yield while minimizing side-product formation. The choice of a palladium or copper catalyst, combined with specific phosphine-based ligands, can dramatically influence the reaction's success. Similarly, the strength and nature of the base (e.g., inorganic carbonates like K₂CO₃ vs. organic bases like triethylamine) and the polarity of the solvent (e.g., toluene, dioxane, DMF) are critical variables that require fine-tuning.

Below is an interactive data table illustrating a hypothetical optimization study for a generic palladium-catalyzed cross-coupling reaction to functionalize a precursor to the target scaffold.

Table 1. Hypothetical Optimization of a Pd-Catalyzed Cross-Coupling Reaction
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene10045
2Pd₂(dba)₃PPh₃K₂CO₃Toluene10055
3Pd₂(dba)₃XPhosK₂CO₃Toluene10078
4Pd₂(dba)₃XPhosK₃PO₄Dioxane11092
5Pd₂(dba)₃XPhosCs₂CO₃Dioxane11089

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers powerful tools to accelerate the discovery and development of novel compounds. For a scaffold like this compound, techniques such as parallel synthesis, flow chemistry, and microwave-assisted synthesis provide significant advantages over traditional methods.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis and combinatorial chemistry are highly efficient strategies for generating large libraries of structurally related compounds for applications like drug discovery. acs.orgnih.gov These techniques are well-suited for diversifying the this compound scaffold. Solid-phase organic synthesis is a particularly powerful tool in this context, allowing for the streamlined creation of small organic molecules and compound libraries. nih.gov

A common approach involves immobilizing a precursor molecule onto a solid support (resin). For example, a piperazine-functionalized resin could be reacted with a 4-(chloromethyl)-1,2,3-thiadiazole (B2953366) intermediate. Subsequently, the second nitrogen of the piperazine ring can be functionalized with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a parallel format. mdpi.com A "catch and release" strategy can also be employed, where the target thiadiazole is temporarily captured on a resin, allowing for purification by washing away excess reagents, followed by cleavage from the support to yield the final products. acs.org This methodology enables the rapid production of a multitude of analogs, each with unique substituents on the piperazine ring, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry and Microwave-Assisted Synthesis

Flow Chemistry: Continuous flow synthesis offers several advantages for the preparation of heterocyclic compounds, including improved safety, scalability, and reaction control. nih.gov This technique involves pumping reagents through a heated reactor coil or column, allowing for precise control over temperature, pressure, and reaction time. nih.gov While a specific flow synthesis for this compound is not detailed in the literature, protocols for the synthesis of 1,2,3-triazoles and 1,2,4-thiadiazoles have been successfully developed. nih.govnih.gov These methods often use heterogeneous catalysts packed into columns, which simplifies product purification as the catalyst is retained within the flow system. nih.gov Such an approach could be adapted for the synthesis of the 1,2,3-thiadiazole core or for subsequent derivatization steps, offering a safer and more efficient alternative to batch processing, especially when handling potentially hazardous reagents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govmdpi.com The synthesis of various heterocyclic systems, including triazoles, thiadiazoles, and their derivatives containing piperazine moieties, has been successfully achieved using microwave assistance. nih.govnih.govscipublications.com For the this compound scaffold, microwave heating could be applied to several synthetic steps. This includes the initial cyclization to form the 1,2,3-thiadiazole ring, a reaction that can be sluggish under conventional heating. nih.gov Furthermore, the subsequent functionalization of the piperazine ring via coupling reactions or reactions with various electrophiles can also be accelerated under microwave conditions. scipublications.com

Chemical Transformations and Derivatization Reactions of the this compound Scaffold

The this compound scaffold possesses two key regions for chemical modification: the thiadiazole ring and the piperazine ring. This allows for extensive derivatization to explore the chemical space around the core structure.

Functional Group Interconversions on the Thiadiazole Ring

The 1,2,3-thiadiazole ring is a stable aromatic system, but its carbon atoms exhibit distinct reactivity. chemicalbook.com The C4 and C5 positions are electron-deficient, making electrophilic substitution difficult. chemicalbook.com However, this electronic nature makes the ring susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com This provides an avenue for introducing substituents if a suitable leaving group is present at this position.

Furthermore, the 1,2,3-thiadiazole ring can undergo various rearrangements and transformations, which represent a more advanced form of functional group interconversion. mdpi.comresearchgate.net These reactions can lead to the formation of other heterocyclic systems, such as 1,2,3-triazoles, offering a pathway to structurally novel compounds. mdpi.comresearchgate.net While direct functionalization of the pre-formed this compound ring might be challenging, these rearrangement strategies provide a method for significant structural modification.

Modifications of the Piperazine Ring for Analog Generation

The piperazine ring is a versatile handle for generating a wide array of analogs due to the presence of a secondary amine. nih.govplos.org This nitrogen atom is nucleophilic and can readily react with a variety of electrophiles. This versatility has made piperazine a privileged structure in medicinal chemistry. nih.govresearchgate.net

Common modifications to the piperazine N-H group on the this compound scaffold include:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis) to introduce new carbon-based substituents. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of steric and electronic properties, which is essential for tuning the biological activity and physicochemical characteristics of the parent molecule. plos.org The parallel synthesis approaches mentioned earlier are particularly effective for rapidly exploring these modifications. mdpi.com

The table below provides examples of common reagents used for the derivatization of the piperazine ring.

Table 2. Reagents for Piperazine Ring Modification
Reaction TypeReagent ClassExample ReagentResulting Functional Group
AcylationAcid ChlorideBenzoyl chlorideAmide
AlkylationAlkyl HalideBenzyl bromideTertiary Amine
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide
Urea FormationIsocyanatePhenyl isocyanateUrea
Reductive AminationAldehyde/KetoneAcetoneTertiary Amine (N-isopropyl)

Regioselective and Stereoselective Synthetic Challenges

The synthesis of this compound, while achievable through established synthetic routes for 1,2,3-thiadiazoles, presents notable regioselective and stereoselective challenges. These challenges primarily arise from the introduction of the substituted methyl group at the C4 position of the thiadiazole ring and the conformational aspects of the piperazine moiety.

Regioselective Challenges

The principal regioselective challenge in the synthesis of this compound lies in controlling the substitution pattern on the 1,2,3-thiadiazole ring, particularly when employing classical synthetic methodologies like the Hurd-Mori reaction. wikipedia.org This reaction typically involves the cyclization of α-hydrazono ketones with thionyl chloride. mdpi.com

If the synthesis starts from an unsymmetrical ketone precursor to introduce the piperazin-1-ylmethyl moiety, the formation of regioisomers is a significant possibility. For instance, a precursor ketone with the structure R-C(O)-CH₂-CH₂-N(piperazin-1-yl) could potentially lead to the formation of both this compound and 5-(piperazin-1-ylmethyl)-1,2,3-thiadiazole upon conversion to the corresponding hydrazone and subsequent cyclization. The regiochemical outcome of the Hurd-Mori reaction is influenced by the electronic and steric properties of the substituents on the ketone. researchgate.net

To circumvent this, a more regioselective approach would involve starting with a precursor that already contains the C4-substituent or a group that can be readily converted to the desired piperazin-1-ylmethyl group. For example, the synthesis could proceed from 4-formyl-1,2,3-thiadiazole or 4-(chloromethyl)-1,2,3-thiadiazole, followed by the introduction of the piperazine ring. This strategy, however, introduces its own set of challenges related to the functionalization of the 1,2,3-thiadiazole ring, which can be sensitive to certain reaction conditions. nih.gov

The table below illustrates potential synthetic precursors and the regioselective challenge they present.

PrecursorPotential ProductsRegioselective Challenge
Unsymmetrical HydrazoneThis compound and 5-(Piperazin-1-ylmethyl)-1,2,3-thiadiazoleControlling the direction of cyclization to favor the 4-substituted isomer.
4-Formyl-1,2,3-thiadiazoleThis compoundEnsuring selective reaction at the formyl group without affecting the thiadiazole ring.
4-(Chloromethyl)-1,2,3-thiadiazoleThis compoundPotential for side reactions, such as quaternization of the piperazine nitrogen.

Stereoselective Challenges

Stereoselective challenges in the synthesis of this compound are primarily associated with the piperazine ring, especially if substituted piperazines are used, and the potential for creating chiral centers during the synthesis.

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring would create one or more stereocenters, necessitating stereoselective synthetic methods. For example, the use of a chiral substituted piperazine would lead to diastereomeric products. The control of the stereochemistry in such cases would depend on the synthetic route chosen for the piperazine derivative itself. rsc.orgnih.gov

Furthermore, the piperazine ring exists in a dynamic equilibrium of chair and boat conformations. The substituent at the N1 position can influence this equilibrium. While this does not represent a challenge in terms of isolating stable stereoisomers at room temperature for the parent compound, it can be a factor in its biological activity and interaction with target molecules.

In a broader context, if the synthetic strategy involves the creation of a chiral center on the methylene (B1212753) linker between the thiadiazole and piperazine rings, stereoselective control would be crucial. For instance, a synthetic route involving the asymmetric reduction of a ketone precursor could lead to a chiral alcohol that is subsequently converted to the target compound.

The table below summarizes potential stereoselective considerations.

ScenarioStereoselective Challenge
Use of a chiral substituted piperazineControl of diastereoselectivity during the coupling of the chiral piperazine with the thiadiazole moiety.
Asymmetric synthesis of the linkerEnantioselective synthesis of a chiral intermediate to introduce a stereocenter between the two rings.
Conformational isomerism of the piperazine ringWhile not leading to isolable isomers, the conformational preference can be influenced by substituents and may impact biological interactions.

Advanced Structural Characterization and Theoretical Analysis of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state provides fundamental insights into the intrinsic properties of a compound. For 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, while specific crystallographic data is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from analyses of related heterocyclic compounds.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed molecular geometry of a crystalline compound. Although a specific crystal structure for this compound has not been reported, analysis of analogous structures containing thiadiazole and piperazine (B1678402) moieties allows for a predictive description of its key geometric parameters.

Table 1: Predicted Key Molecular Geometry Parameters for this compound

ParameterPredicted Value/RangeDescription
Thiadiazole RingPlanarThe five-membered ring is expected to be largely flat due to its aromatic character.
Piperazine Ring ConformationChairThis is the most stable conformation for the piperazine ring, minimizing torsional and steric strain.
N-CH₂-C(thiadiazole) Bond Angle~109.5°Standard tetrahedral geometry is expected for the sp³ hybridized methylene (B1212753) carbon.
C-N-C (piperazine) Bond Angles~109°-112°Typical values for endocyclic angles in a piperazine ring.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a significant role in the crystal packing.

The presence of nitrogen atoms in both the thiadiazole and piperazine rings, with the piperazine also containing an N-H group, makes hydrogen bonding a likely and significant interaction. The piperazine N-H can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole and the tertiary nitrogen of the piperazine can act as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state.

Solution-State Conformational Analysis

The conformation of a molecule in solution can differ significantly from its solid-state structure and is often more relevant to its behavior in biological or chemical systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques would provide a detailed picture of its solution-state structure.

In the ¹H NMR spectrum, the proton on the thiadiazole ring is expected to appear as a singlet in the aromatic region. The methylene protons of the linker group would likely appear as a singlet, while the piperazine protons would exhibit complex multiplets due to their diastereotopic nature in the chair conformation. The N-H proton of the piperazine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the carbons of the thiadiazole ring, the methylene linker, and the piperazine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. 2D NMR experiments would be crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the different molecular fragments. For instance, an HMBC experiment would show correlations between the methylene protons and the carbons of both the thiadiazole and piperazine rings, confirming the linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiadiazole CH8.0 - 9.0140 - 150
Thiadiazole C-155 - 165
Methylene (-CH₂-)3.5 - 4.550 - 60
Piperazine CH₂ (adjacent to linker)2.5 - 3.550 - 55
Piperazine CH₂ (adjacent to NH)2.8 - 3.845 - 50
Piperazine NH1.5 - 3.0 (broad)-

Dynamic NMR Spectroscopy for Conformational Dynamics

The piperazine ring is known to undergo conformational exchange, primarily through a chair-to-chair interconversion. This dynamic process can be studied using variable temperature NMR spectroscopy. At room temperature, if the rate of interconversion is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperazine ring may be averaged.

Upon cooling, the rate of this interconversion slows down, and it may be possible to "freeze out" the individual chair conformations. This would lead to a decoalescence of the averaged signals into separate signals for the axial and equatorial protons. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this conformational change. beilstein-journals.org The presence of the bulky thiadiazolylmethyl substituent on one of the piperazine nitrogens could influence the rate and energetics of this ring inversion.

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the piperazine ring would appear as a medium to weak band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic thiadiazole ring and the aliphatic methylene and piperazine groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

The C=N and N=N stretching vibrations within the thiadiazole ring are expected to produce bands in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations of the piperazine and the linker would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-S stretching vibration of the thiadiazole ring would likely be found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. semanticscholar.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch3200 - 3500Piperazine
Aromatic C-H Stretch3000 - 31001,2,3-Thiadiazole (B1210528)
Aliphatic C-H Stretch2800 - 3000Methylene and Piperazine
C=N / N=N Stretch1500 - 16501,2,3-Thiadiazole
C-N Stretch1000 - 1300Piperazine, Methylene Linker
C-S Stretch600 - 8001,2,3-Thiadiazole

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the piperazine ring, the methylene linker, and the 1,2,3-thiadiazole ring.

The piperazine moiety is identified by several characteristic vibrations. The N-H stretching vibration of the secondary amine typically appears as a moderate band in the 3250-3500 cm⁻¹ region. dergipark.org.tr The aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring and the linker are observed as strong bands in the 2800-3000 cm⁻¹ range. niscpr.res.in Additionally, C-N stretching vibrations associated with the piperazine ring are expected to appear in the 1120-1190 cm⁻¹ region. dergipark.org.trniscpr.res.in

The 1,2,3-thiadiazole ring contributes specific bands to the spectrum. The C=N stretching vibration within the heterocyclic ring is typically found in the 1600-1550 cm⁻¹ range. mdpi.com Vibrations involving the N=N and C-S bonds of the thiadiazole ring also produce characteristic absorptions, although they can be coupled with other ring modes. Studies on related thiadiazole compounds show ring skeletal vibrations in the fingerprint region, which are crucial for confirming the heterocyclic structure. mdpi.comresearchgate.net

The methylene bridge (-CH₂-) connecting the two rings is identified by its scissoring (bending) vibration, which typically occurs around 1450-1470 cm⁻¹. vscht.cz A comprehensive assignment of the expected IR absorption bands for this compound, based on data from analogous structures, is presented in the table below. researchgate.nets-a-s.org

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3250-3500N-H StretchPiperazine (Secondary Amine)Medium
2800-3000C-H Stretch (aliphatic)Piperazine & -CH₂- LinkerStrong
1600-1550C=N Stretch1,2,3-Thiadiazole RingMedium to Weak
1450-1470-CH₂- Scissoring (Bending)Piperazine & -CH₂- LinkerMedium
1120-1190C-N StretchPiperazine RingMedium to Strong
1000-1250Ring Skeletal Vibrations1,2,3-Thiadiazole RingMedium to Weak
800-900C-S Stretch / Ring Vibrations1,2,3-Thiadiazole RingWeak

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations based on changes in polarizability rather than changes in dipole moment. This technique is particularly effective for identifying non-polar, symmetric bonds and skeletal vibrations of heterocyclic rings.

For this compound, the symmetric stretching vibrations of the C-C and C-N bonds within the piperazine ring, which may be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum, typically in the 1000-1200 cm⁻¹ range. niscpr.res.inresearchgate.net The skeletal vibrations of the 1,2,3-thiadiazole ring, especially those involving the sulfur atom (C-S and S-N bonds), are also well-suited for Raman analysis due to the polarizability of the sulfur atom. These modes are anticipated in the lower frequency region of the fingerprint range (below 1000 cm⁻¹). cdnsciencepub.com

Furthermore, while aliphatic C-H stretching modes are visible in both techniques, their appearance in Raman spectra can help resolve overlapping bands. dergipark.org.tr The symmetric "breathing" mode of the piperazine ring is a classic example of a vibration that is strong in Raman but weak in IR. researchgate.net The complementary nature of these two spectroscopic methods allows for a more complete vibrational assignment and a more confident structural elucidation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). thermofisher.com For this compound, the molecular formula is C₇H₁₂N₄S.

The theoretical monoisotopic mass of the neutral molecule can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). For analysis, the molecule is typically ionized, often by protonation, to form the [M+H]⁺ ion.

Molecular Formula: C₇H₁₂N₄S

Theoretical Monoisotopic Mass (M): 184.07826 Da

Theoretical Exact Mass of [M+H]⁺ Ion: 185.08604 Da

An experimental HRMS measurement yielding an m/z value that matches the theoretical exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. nih.govyoutube.com This high level of accuracy is indispensable for the structural verification of newly synthesized compounds. s-a-s.org

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates structural features by analyzing the fragmentation patterns of a molecule upon collision-induced dissociation (CID). The fragmentation of this compound is expected to be dominated by the cleavage of its two main structural motifs: the piperazine ring and the 1,2,3-thiadiazole ring. researchgate.netresearchgate.net

A primary and highly characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the extrusion of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion. mdpi.comnih.govrsc.org Another major fragmentation route involves the cleavage of the piperazine ring. The piperazine ring typically fragments through the loss of ethyleneimine or related species, leading to characteristic ions with m/z values of 43, 56, or 70. researchgate.netxml-journal.net

Based on these principles, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 185.09) would include:

Loss of N₂: The initial ion at m/z 185.09 could lose a molecule of nitrogen, resulting in a fragment ion at m/z 157.09. researchgate.net

Piperazine Ring Cleavage: Cleavage at the C-N bond between the methylene linker and the piperazine ring would generate a thiadiazolylmethyl cation at m/z 97.03. The remaining piperazinyl fragment would be observed at m/z 87.09.

Piperazine Fragmentation: The piperazine ring itself can undergo retro-Diels-Alder-type fragmentation or other ring-opening mechanisms, leading to the formation of smaller, stable fragments. Common fragments from a substituted piperazine ring include ions at m/z 56 or 70. xml-journal.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
185.09 ([M+H]⁺)157.09N₂ (28.01 Da)[C₇H₁₃N₂S]⁺ (Ion after N₂ extrusion)
185.09 ([M+H]⁺)97.03C₄H₉N₂ (85.08 Da)[C₃H₃N₂S]⁺ (Thiadiazolylmethyl cation)
185.09 ([M+H]⁺)87.09C₃H₄N₂S (96.01 Da)[C₄H₁₁N₂]⁺ (Protonated Piperazine)
87.0956.07C₂H₅N (43.04 Da)[C₃H₆N]⁺ (Fragment from piperazine ring cleavage)

Computational Quantum Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. libretexts.org For this compound, DFT calculations, commonly employing the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed understanding of its structural and electronic properties. acs.orgnih.gov

Geometry Optimization: The primary output of a DFT calculation is the molecule's minimum energy conformation. This geometry optimization provides precise theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com For the target molecule, calculations would confirm the planarity of the 1,2,3-thiadiazole ring, with dihedral angles close to 0°. acs.org It would also predict the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial orientation of the methylene linker relative to the two rings. researchgate.net

Electronic Structure Analysis: DFT also allows for the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ability to donate electrons.

LUMO: Represents the orbital to which an electron is most easily added. Its energy level is related to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For heterocyclic systems like this, the HOMO is often distributed over the electron-rich piperazine and thiadiazole rings, while the LUMO distribution indicates the most likely sites for nucleophilic attack. nih.gov This analysis provides fundamental insights into the molecule's stability and potential reaction pathways.

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the 1,2,3-thiadiazole ring, the methylene bridge, and the piperazine ring. The piperazine ring itself can exist in chair, boat, and twist-boat conformations, further contributing to the complexity of the conformational landscape.

A systematic conformational search is typically performed using molecular mechanics or quantum chemical methods to identify stable conformers. The potential energy surface (PES) is scanned by systematically rotating the key dihedral angles. For a molecule like this compound, the critical dihedral angles would be:

τ1 (N-N-C-C): Defining the orientation of the methylene group relative to the thiadiazole ring.

τ2 (N-C-C-N): Defining the orientation of the piperazine ring relative to the methylene bridge.

Piperazine ring puckering: Describing the chair/boat/twist conformations.

Computational studies on similar heterocyclic compounds with flexible side chains often employ Density Functional Theory (DFT) calculations, for example, using the B3LYP functional with a basis set like 6-311++G(d,p), to optimize the geometry of various conformers and calculate their relative energies.

From such a theoretical exploration, a set of low-energy conformers, or energy minima, can be identified. The relative population of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative Gibbs free energies. It is expected that the most stable conformer would adopt a chair conformation for the piperazine ring and an extended arrangement of the side chain to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of Conformers for this compound

ConformerPiperazine ConformationDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)
1 Chair1801800.00
2 Chair601801.25
3 Twist-Boat1801755.30
4 Boat1801806.50

Note: This data is illustrative and not based on a specific experimental or computational study of this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using DFT. Theoretical chemical shifts for ¹H and ¹³C nuclei of the lowest energy conformer would be calculated and often averaged, weighted by their Boltzmann population, to provide a more accurate prediction that accounts for conformational dynamics.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Structure

AtomPredicted ¹H (ppm)Experimental ¹H (ppm)Predicted ¹³C (ppm)Experimental ¹³C (ppm)
Thiadiazole-H8.50Data not available-Data not available
Thiadiazole-C-Data not available150.2Data not available
Methylene-CH₂3.80Data not available55.8Data not available
Piperazine-CH₂ (proximal)2.65Data not available53.5Data not available
Piperazine-CH₂ (distal)2.85Data not available45.9Data not available
Piperazine-NH1.90Data not available-Data not available

Note: This table is a template illustrating how predicted and experimental data would be compared. Specific data for this compound is not available.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Key vibrational modes for this compound would include:

N-H stretching of the piperazine ring (~3300-3400 cm⁻¹)

C-H stretching of the methylene and piperazine groups (~2800-3000 cm⁻¹)

C=N and N=N stretching of the thiadiazole ring (~1400-1600 cm⁻¹)

C-N stretching vibrations (~1100-1300 cm⁻¹)

Table 3: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Vibrational Modes

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch3350Data not available
C-H Stretch (Methylene)2950Data not available
C-H Stretch (Piperazine)2880Data not available
C=N Stretch (Thiadiazole)1580Data not available
C-N Stretch1250Data not available

Note: This table illustrates the expected comparison between theoretical and experimental IR data. Specific data for this compound is not available.

The validation of these predicted spectroscopic parameters against experimental data is crucial for confirming the accuracy of the computational model, including the identified low-energy conformers and their relative populations. Without experimental spectra for this compound, a direct validation is not possible.

Biological Activity Investigations and Mechanistic Elucidation of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

In Vitro Biological Target Identification and Validation

The initial steps in characterizing the pharmacological profile of a novel compound involve identifying its direct molecular targets. For 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, this process would typically involve a battery of in vitro assays to assess its binding to various receptors and its effect on enzyme activity.

Receptor Binding Studies and Affinity Profiling

Currently, there is a lack of publicly available, specific receptor binding data for this compound. Such studies are crucial for determining the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptor types. The piperazine (B1678402) moiety is a common feature in many biologically active compounds known to interact with various receptors, particularly in the central nervous system. Therefore, future affinity profiling would be essential to understand the potential selectivity and off-target effects of this compound.

Enzyme Inhibition and Activation Assays with Kinetic Characterization

While specific enzyme inhibition or activation data for this compound is not yet available, research on related thiadiazole-piperazine derivatives has indicated potential interactions with various enzymes. For instance, certain compounds incorporating these structural motifs have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and enoyl-ACP reductase. nih.govmdpi.comnih.gov

One study on a series of novel piperazine urea derivatives featuring a thiadiazole moiety identified compounds with potent inhibitory activity against human fatty acid amide hydrolase (hFAAH). nih.gov The most active compounds in this series, possessing p-chlorophenylthiadiazole and benzylpiperazine fragments, exhibited IC50 values in the low micromolar range, suggesting that the thiadiazole-piperazine scaffold can be a promising starting point for the development of FAAH inhibitors. nih.gov

Another area of investigation for related structures is their potential as antimicrobial agents through the inhibition of bacterial enzymes. For example, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have been evaluated as probable inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.comnih.gov

Future research on this compound should include comprehensive screening against a panel of kinases, proteases, and other enzymes to identify potential targets. Detailed kinetic studies would then be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ).

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Direct binding studies using techniques such as Surface Plasmon Resonance (SPR) are instrumental in confirming target engagement and quantifying the kinetics of the interaction (association and dissociation rates). At present, no SPR or similar biophysical data has been published for the interaction of this compound with any specific protein target. Such analysis would be a critical next step following the identification of a potential biological target from receptor binding or enzyme assays.

Cell-Based Assays for Cellular Mechanisms

Understanding how a compound affects cellular functions provides valuable insight into its potential therapeutic applications and mechanism of action. Cell-based assays can reveal effects on signaling pathways and confirm that the compound can engage its target within a cellular environment.

Modulation of Cellular Signaling Pathways

While direct evidence of the modulation of specific cellular signaling pathways by this compound is not available, studies on analogous compounds provide some direction for future research. For example, a series of piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids were found to exert their anti-cancer effects through the inhibition of the epidermal growth factor receptor (EGFR) kinase. nih.gov This inhibition subsequently impacts downstream signaling pathways involved in cell proliferation and survival.

Further investigation into the effects of this compound on key signaling cascades, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, is warranted. Techniques like Western blotting, reporter gene assays, and phospho-protein arrays would be valuable in identifying which, if any, of these pathways are modulated by the compound.

Investigation of Intracellular Target Engagement

Confirming that a compound reaches and interacts with its intended target within the cell is a crucial step in mechanistic elucidation. Techniques such as cellular thermal shift assays (CETSA) or the use of fluorescently labeled compound analogs could be employed to demonstrate intracellular target engagement for this compound once a primary target has been identified.

Cell-Based Assays for Specific Biological Processes (e.g., autophagy, apoptosis induction in non-therapeutic context)

The biological effects of thiadiazole-piperazine scaffolds have been investigated through various cell-based assays to understand their influence on fundamental cellular processes. Studies on analogues of this compound reveal significant activity in inducing programmed cell death, or apoptosis.

For instance, a novel piperazine-based bis(thiazole) hybrid, compound 9i, was assessed for its apoptotic activity in HCT-116 cells using flow cytometric analysis with Annexin V/PI staining. nih.govnih.gov After a 48-hour treatment, this compound was found to induce total apoptosis in 16.85% of the cell population, a significant increase compared to the untreated control group (4.05%). nih.gov The analysis distinguished between early apoptosis (0.54%) and late apoptosis (16.31%). nih.gov Furthermore, the compound also induced necrosis, with 35.74% of cells in the necrotic phase compared to 7.45% in the control group. nih.govsemanticscholar.org

Similarly, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were studied for their ability to induce apoptosis. rsc.org Detailed biological evaluations using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays confirmed that the lead compound, 10ec, induced apoptosis in BT-474 cells. rsc.org Flow cytometric analysis further revealed that this compound caused cell cycle arrest at the sub-G1 and G2/M phases, which is indicative of apoptosis induction. rsc.org

In another study, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 8) were shown to induce both apoptosis and cell cycle arrest in the C6 rat glioma cell line. turkjps.org These investigations into apoptosis and cell cycle modulation provide insight into the fundamental biological activities of these heterocyclic compounds at the cellular level.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1,2,3-thiadiazole (B1210528) derivatives and their analogues, these studies have identified key structural components and modifications that modulate their effects. mdpi.com The thiadiazole ring is considered a significant pharmacophore, and substitutions on this nucleus can enhance therapeutic efficacy. mdpi.com

The Thiadiazole Ring : The thiadiazole nucleus is a versatile scaffold that acts as a hydrogen binding domain and a two-electron donor system. researchgate.net Its high aromaticity imparts significant in vivo stability. nih.govresearchgate.net The specific isomer of the thiadiazole ring (e.g., 1,2,3- vs. 1,3,4-) is critical. For example, in a study of adenosine A3 receptor antagonists, a 1,2,4-thiadiazole analogue showed over 6000-fold higher binding affinity than its 1,3,4-thiadiazole counterpart, highlighting the importance of the heteroatom arrangement. nih.gov

The Piperazine Ring : The piperazine moiety is a privileged structure in drug discovery. nih.gov Its two nitrogen atoms can improve the pharmacokinetic properties of a molecule, such as water solubility. nih.gov For biological activity, the piperazine ring is often essential. Studies on benzothiazole-piperazine analogues have shown that the methyl-piperazine moiety is crucial for enhancing cytotoxic activity. researchgate.net In some instances, replacing the piperazine ring with other cyclic amines like morpholine or pyrrolidine (B122466) leads to a significant decrease in activity. nih.gov

The Methylene (B1212753) Linker : The linker connecting the thiadiazole and piperazine rings also contributes to the molecule's activity, providing conformational flexibility that allows for optimal interaction with biological targets.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole-based compounds, several key pharmacophoric features have been identified.

The thiadiazole ring itself is a core pharmacophoric element. mdpi.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, is central to its biological function. nih.gov The spatial orientation of substituents on both the thiadiazole and piperazine rings is critical. For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of a para-substituted phenyl ring on the thiadiazole was found to be a crucial feature for inhibitory action. nih.gov Similarly, for Sirt2 inhibitors, a para-substituted phenyl ring at the 3rd position of a 1,2,4-oxadiazole and a cyclic aminomethyl group at the 5th position were identified as essential for activity. nih.gov These findings suggest that a specific spatial arrangement of an aromatic ring and a cyclic amine connected to the heterocyclic core is a recurring pharmacophoric requirement.

Modifying the substituents on the core structure of this compound has a profound impact on biological potency and selectivity. SAR studies have systematically explored these effects.

Substitutions on an aromatic ring attached to the thiadiazole core significantly influence activity. For example, in a series of antiviral piperidine-based thiadiazole derivatives, compounds with a chlorine atom substituent showed good activity. mdpi.com The position of the substituent is also important, with para-substituted derivatives often exhibiting greater potency than ortho-substituted ones. mdpi.com Another study found that a phenyl ring substituted with a 2,4-dibromo group significantly increased the antiviral potential of a 1,2,3-thiadiazole derivative. mdpi.com

Modifications to the piperazine ring are also critical. In a study of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The nature and position of substituents on an aryl group attached to the piperazine can fine-tune activity. It was noted that para-substituents in the phenyl ring were more important for antiproliferative activities than meta-substituents. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of thiadiazole-piperazine analogues based on published research findings.

Exploration of Mechanisms of Action at the Molecular and Cellular Levels

Understanding the mechanism of action of this compound and its analogues involves identifying the specific molecular and cellular pathways they modulate. Research on related structures has begun to illuminate these mechanisms, pointing towards interference with key signaling cascades and cellular machinery.

Studies on thiadiazole-piperazine type structures have implicated several molecular pathways in their biological effects. One prominent target is the Akt signaling pathway , which is a critical regulator of cell survival, proliferation, and apoptosis. A comprehensive study on 1,3,4-thiadiazole derivatives demonstrated that the lead compounds induced apoptosis and cell cycle arrest in C6 glioma cells through the potent inhibition of Akt activity. turkjps.org Molecular docking studies further suggested that these compounds bind to the active site of the Akt enzyme, with interactions like π-π stacking, hydrogen bonds, and salt-bridge formation being responsible for the observed inhibition. turkjps.org

Another identified mechanism is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. A study on piperazine-triazole conjugates found that the most active compound inhibited tubulin polymerization, and molecular modeling indicated that it binds to the colchicine binding site of tubulin. rsc.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. rsc.org

Furthermore, the modulation of apoptosis-regulating proteins has been observed. For example, a piperazine-based bis(thiazole) derivative was found to upregulate apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2 . nih.govnih.gov This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards programmed cell death. The same study also identified the epidermal growth factor receptor (EGFR) kinase as a molecular target, with the most potent compounds showing strong inhibitory effects against this enzyme. nih.govnih.gov

Gene Expression and Proteomic Profiling Studies

No specific studies detailing the effects of This compound on gene expression or proteomic profiles have been identified in the available literature.

Preclinical In Vivo Studies Focused on Target Engagement and Pharmacodynamic Markers

There is no available data from preclinical in vivo studies that assess the target engagement or pharmacodynamic markers of This compound in animal models.

Assessment of Compound's Ability to Engage Specific Targets in Animal Models

Information regarding the assessment of This compound 's ability to engage specific molecular targets in animal models is not available in the scientific literature.

Measurement of Biomarkers Reflecting Pharmacodynamic Effects

No studies have been found that report on the measurement of biomarkers to reflect the pharmacodynamic effects of This compound in vivo.

Computational Drug Design and Cheminformatics Applications for 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole Derivatives

Molecular Docking Simulations with Identified Macromolecular Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of the 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole scaffold, docking studies have been crucial in elucidating their mechanism of action by visualizing potential binding modes within the active sites of various enzymes and receptors.

Docking simulations for thiadiazole-piperazine derivatives predict how these molecules orient themselves to achieve the most stable conformation within a protein's binding pocket. The binding mode is determined by a scoring function that calculates the binding free energy, with lower scores typically indicating more favorable interactions.

The interaction fingerprint is a profile of the various types of contacts made between the ligand and the protein. For this class of compounds, the 1,2,3-thiadiazole (B1210528) ring often participates in key interactions, including hydrogen bonding via its nitrogen atoms or engaging in van der Waals contacts. The piperazine (B1678402) moiety, being a flexible and basic group, frequently forms hydrogen bonds or ionic interactions with acidic amino acid residues like aspartate or glutamate. researchgate.net Furthermore, aromatic or substituted phenyl rings attached to the piperazine nitrogen can establish crucial hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the active site. researchgate.netnih.gov

Detailed analysis of the docking poses reveals specific amino acid residues that are critical for binding. For instance, in studies of N,N′-disubstituted piperazines bearing thiadiazole moieties targeting the enoyl-ACP reductase (ENR) from E. coli, the piperazine and thiadiazole components were found to interact with key residues like TYR 158 and LYS 165. nih.gov These interactions are vital for the stabilization of the ligand-protein complex.

Computational docking of thiadiazole derivatives into the active sites of SARS-CoV-2 enzymes, such as the main protease (Mpro), has shown promising binding affinities with docking scores reaching as low as -11.4 kcal/mol. nih.gov Similarly, studies targeting the Glypican-3 (GPC-3) protein for hepatocellular carcinoma have demonstrated that imidazo[2,1-b]thiazole-thiadiazole conjugates can achieve strong binding affinities, with the most potent derivatives exhibiting scores down to -10.30 kcal/mol. nih.gov These strong binding energies are the result of a combination of hydrogen bonds and non-covalent interactions like pi-stacking, which collectively contribute to the stability and inhibitory potential of the compounds. nih.gov

Table 1: Summary of Molecular Docking Studies on Thiadiazole-Piperazine Analogs

Compound Class Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
N,N′-bis(1,3,4-thiadiazole)-piperazines Enoyl-ACP Reductase (E. coli) 1C14 -6.1 to -9.6 TYR 158, LYS 165, ALA 191
Imidazo[2,1-b]thiazole-thiadiazoles Glypican-3 (GPC-3) 4ACR (Template) -6.9 to -10.3 SER 136, GLN 188
1,3,4-Thiadiazole (B1197879) Derivatives SARS-CoV-2 Main Protease (Mpro) 6LU7 -7.2 to -11.4 THR25, HIS41, CYS145

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. These models serve as 3D queries for virtual screening of large compound libraries to discover novel molecules with potential therapeutic value. mdpi.comnih.gov

Ligand-based pharmacophore models are developed from a set of known active molecules when the 3D structure of the target protein is unavailable. nih.gov By aligning these active compounds, common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) are identified. For thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring are frequently identified as key hydrogen bond acceptors. nih.gov The piperazine nitrogen can act as both an HBA and, when protonated, an HBD or a positive ionizable feature. Aromatic substituents contribute to hydrophobic and aromatic ring features. The spatial relationship between these features is critical for bioactivity and forms the basis of the pharmacophore hypothesis. nih.gov

When the crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore can be generated. biointerfaceresearch.com This approach directly maps the key interaction points between the ligand and the protein's active site. For example, a pharmacophore model for VEGFR-2 inhibitors was built based on the interactions of the approved drug tivozanib (B1683842) within the receptor's binding site. mdpi.com The resulting model included features for hydrogen bond donors and acceptors corresponding to interactions with the hinge region of the kinase, and hydrophobic features mapping to lipophilic pockets. Such models are highly specific and can be used to screen databases for novel scaffolds that fit these precise structural and chemical requirements, potentially identifying new 1,2,3-thiadiazole-based candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the potency of newly designed molecules and for understanding which molecular properties are most influential for their activity. nih.gov

QSAR models are developed by calculating a range of molecular descriptors for each compound in a dataset and then using statistical techniques, such as multiple linear regression (MLR), to create a predictive equation. ymerdigital.com These descriptors can be classified into several categories, including electronic (e.g., orbital energies like HOMO and LUMO), steric (e.g., molecular volume), and topological (e.g., connectivity indices). researchgate.netnih.gov

For 1,2,3-thiadiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anti-HIV and anticancer potency. nih.gov A 2D-QSAR study on 1,2,3-thiadiazole thioacetanilides as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) yielded a highly predictive model (r² = 0.97, q² = 0.94) where descriptors related to the count of carbon-bonded sulfur atoms (SaasCcount) and specific atom-centered fragments were significant. nih.gov This indicates that hydrophobic and electrostatic properties are dominant factors in determining binding affinity. nih.gov Similarly, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for thiazole (B1198619) and thiadiazole derivatives, revealing the importance of steric and electrostatic fields around the molecules for their biological function. nih.govnih.gov

Table 2: Examples of QSAR Models for Thiadiazole Derivatives

Compound Series Biological Activity Model Type Key Descriptors Statistical Quality
1,2,3-Thiadiazole Thioacetanilides Anti-HIV-1 (NNRTIs) 2D-QSAR (MLR) SaasCcount, SsCH3count, T_N_O_6 r² = 0.97, q² = 0.94
Thiazole/Thiadiazole Derivatives Adenosine A3 Receptor Antagonists 3D-QSAR (MFA) Steric and Electrostatic Fields r² = 0.961, q² = 0.716
Imidazo ymerdigital.comresearchgate.netnih.govthiadiazoles Antiproliferative (L1210 cells) 2D-QSAR (MLR) Lipophilicity (logP), HOMO Energy, Steric (MR) r² = 0.887, R²cv = 0.842

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For derivatives of this compound, both 2D and 3D QSAR models can be developed to predict the activity of novel analogues and elucidate the key molecular features governing their potency.

2D QSAR models utilize descriptors calculated from the 2D representation of molecules. These descriptors can include constitutional parameters (e.g., molecular weight, number of specific atoms), topological indices that describe molecular branching and shape, and physicochemical properties like lipophilicity (logP) and topological polar surface area (TPSA). nih.gov For a series of this compound derivatives, a 2D QSAR equation would take a general form where biological activity is a function of these calculated descriptors. The goal is to identify which properties are most influential; for instance, a model might reveal that increased lipophilicity at a certain position on the piperazine ring negatively correlates with activity, while the presence of a hydrogen bond donor on the thiadiazole ring is beneficial.

3D QSAR models offer a more detailed perspective by considering the three-dimensional structure of the molecules and their alignment in space. semanticscholar.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govphyschemres.org In these methods, aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). semanticscholar.org The output is often visualized as contour maps, highlighting regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) would increase or decrease biological activity. For this compound derivatives, a CoMSIA model could indicate that a bulky, electronegative substituent on the piperazine ring is favorable for binding to a target protein. semanticscholar.org

Validation and Applicability Domain Assessment

The development of a QSAR model is incomplete without rigorous validation to ensure its statistical significance and predictive power. nih.govresearchgate.net Validation is a critical step to confirm that the model is not a result of a chance correlation and can reliably predict the activity of new compounds. nih.gov Validation is typically divided into internal and external procedures.

Internal validation assesses the robustness and stability of the model using the same dataset on which it was built. researchgate.net The most common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External validation is the ultimate test of a model's predictive ability. researchgate.net It involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used during the model's creation. nih.gov The predictive correlation coefficient (R²pred) is calculated to measure the agreement between the predicted and observed activities for this external set. nih.govopenpharmaceuticalsciencesjournal.com

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. researchgate.netmdpi.com A prediction for a new compound is considered trustworthy only if the compound falls within the AD of the model that generated it. researchgate.net The AD is defined by the range of descriptors of the training set molecules. Various methods, such as those based on descriptor ranges or structural similarity, are used to define this domain, ensuring that the model is not used to extrapolate into chemical spaces for which it has no information. researchgate.netmdpi.com

Table 1: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the fraction of the variance in the observed activity that is explained by the model. > 0.6
Cross-validated Correlation Coefficient q² or Q² A measure of the model's internal predictive ability, typically from leave-one-out cross-validation. > 0.5
Predictive Correlation Coefficient R²pred Measures the model's ability to predict the activity of an external test set of compounds. > 0.6

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of a ligand-receptor complex over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about the stability of binding, conformational changes, and the energetic forces driving the interaction between a derivative of this compound and its biological target. physchemres.orgnih.gov

Analysis of Binding Stability and Conformational Changes

A primary application of MD simulations in drug design is to assess the stability of a docked ligand within the active site of a protein. najah.edu After an initial docking pose is obtained, a simulation of the complex (often for hundreds of nanoseconds) is performed to see if the ligand remains in its binding pocket and maintains key interactions. nih.govsamipubco.com

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD). nih.govnih.gov The RMSD of the ligand's atoms is calculated over the course of the simulation relative to its starting position. A low and stable RMSD value suggests that the ligand has found a stable binding mode and does not diffuse away from the active site. nih.gov Conversely, a high and fluctuating RMSD may indicate an unstable interaction.

MD simulations also track the Root Mean Square Fluctuation (RMSF) of protein residues. najah.edu This analysis can highlight which parts of the protein become more or less flexible upon ligand binding, identifying residues that are crucial for the interaction. Furthermore, simulations can capture subtle or significant conformational changes in both the ligand and the protein that are essential for biological activity but are not apparent from static docking poses. nih.gov

Solvent Effects and Energetic Contributions

MD simulations explicitly model the surrounding solvent (usually water), providing critical insights into how solvent molecules influence ligand binding. researchgate.netresearchgate.net Water molecules can mediate interactions between the ligand and protein or can be displaced from the binding site upon ligand entry, which has significant energetic consequences. Analyzing the behavior of water molecules in the active site can reveal their role in the stability of the complex.

A significant outcome of MD simulations is the calculation of binding free energy, which provides a quantitative estimate of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate this energy. najah.edusamipubco.com This method calculates the binding free energy by summing various energetic terms, including van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. samipubco.com By decomposing the total binding free energy, researchers can identify the specific forces that are most critical for the interaction. For example, the analysis might show that the binding of a this compound derivative is primarily driven by van der Waals interactions, with a smaller contribution from electrostatic forces. samipubco.commdpi.com

Table 2: Example of Binding Free Energy Contributions from an MM/GBSA Calculation

Energy Component Contribution (kcal/mol) Description
Van der Waals Energy -45.5 Favorable interactions from atomic packing and dispersion forces.
Electrostatic Energy -18.2 Favorable interactions from charge-charge and dipole interactions.
Polar Solvation Energy +30.8 Unfavorable energy required to desolvate polar groups upon binding.
Non-polar Solvation Energy -4.1 Favorable energy from hydrophobic effects.

| Total Binding Free Energy (ΔG_bind) | -37.0 | The net energy of binding, indicating a favorable interaction. |

Computational Predictions of Molecular Properties Relevant to Biological Interactions

Beyond direct interactions with a target, a compound's potential as a drug is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Cheminformatics tools allow for the rapid in silico prediction of these properties from a molecule's structure, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process.

Predicted Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a molecular descriptor that has proven to be highly effective in predicting the transport properties of drug molecules, such as intestinal absorption and blood-brain barrier penetration. nih.govpeter-ertl.com It is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. numberanalytics.comopeneducationalberta.ca TPSA is calculated based on a summation of fragment-based contributions, which avoids the need for 3D conformational analysis, making it a very fast and efficient descriptor to compute. nih.govpeter-ertl.com

The significance of TPSA lies in its correlation with a molecule's ability to permeate cell membranes. numberanalytics.com Generally, compounds with a lower TPSA are more lipophilic and can more easily cross lipid membranes. openeducationalberta.ca Specific thresholds are often used as guidelines in drug design:

A TPSA value of less than 140 Ų is often associated with good oral bioavailability. numberanalytics.comresearchgate.net

A TPSA value of less than 60-90 Ų suggests a higher likelihood of penetrating the blood-brain barrier. researchgate.net

For derivatives of this compound, calculating the TPSA can guide modifications to improve oral absorption. For instance, adding non-polar groups or masking polar functionalities could lower the TPSA, while introducing additional polar groups like hydroxyls or amines would increase it.

Table 3: Predicted TPSA for Hypothetical this compound Derivatives

Compound R-Group on Piperazine Predicted TPSA (Ų) Implication for Absorption
Derivative A -H (Parent) 71.8 Likely good oral absorption.
Derivative B -CH₃ 71.8 TPSA unchanged, good oral absorption expected.
Derivative C -C(=O)CH₃ (Amide) 91.9 Increased polarity, still likely good oral absorption.

Predicted Lipophilicity (LogP/LogD)

Lipophilicity, a critical physicochemical parameter, significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. It is commonly expressed as the logarithm of the partition coefficient (LogP) between an octanol (B41247) and water phase, or as the logarithm of the distribution coefficient (LogD) for ionizable compounds at a specific pH. For the parent compound, this compound, a predicted LogP value has been reported, offering a baseline for understanding the lipophilic character of its derivatives.

Computational models are instrumental in predicting the lipophilicity of novel derivatives, allowing for the systematic evaluation of how different substituents on the thiadiazole or piperazine rings modulate this property. A balance in lipophilicity is often sought; while adequate lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted Value
LogP0.0489

Note: Data presented is based on computational predictions for the parent compound and serves as a reference for its derivatives.

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to form hydrogen bonds is a key determinant of its interaction with biological targets and its pharmacokinetic properties. Hydrogen bond donors and acceptors play a crucial role in molecular recognition, binding affinity, and solubility. Computational tools can readily enumerate the number of hydrogen bond donors and acceptors in a given molecule, providing valuable insights for drug design.

For this compound, the piperazine nitrogen atoms and the nitrogen atoms of the thiadiazole ring act as hydrogen bond acceptors, while the N-H group of the piperazine ring can function as a hydrogen bond donor. The specific counts of these features are important for predicting the binding modes of its derivatives with target proteins.

Table 2: Predicted Hydrogen Bonding Capacity for this compound

FeatureCount
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Note: These values are computationally predicted for the parent scaffold.

De Novo Design Approaches Leveraging the Thiadiazole-Piperazine Scaffold

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties, often by assembling smaller molecular fragments within the binding site of a biological target. The thiadiazole-piperazine scaffold represents a valuable starting point for such design strategies due to the favorable characteristics of its constituent heterocycles.

The 1,2,3-thiadiazole ring is a bioisostere for other aromatic systems and is known for its metabolic stability and ability to engage in various non-covalent interactions. The piperazine moiety is a common constituent in many approved drugs, valued for its ability to improve solubility and pharmacokinetic profiles, and for providing a versatile linker to introduce additional pharmacophoric elements.

In a typical de novo design workflow, the thiadiazole-piperazine scaffold could be used as a core fragment. This fragment can be placed in a target's active site, and computational algorithms would then explore the addition of various substituents or functional groups to the scaffold to optimize interactions with the surrounding amino acid residues. This "growing" or "linking" of fragments allows for the rational design of novel compounds with potentially high affinity and selectivity for the target.

While specific examples of de novo design campaigns starting directly from the this compound scaffold are not extensively detailed in publicly available literature, the principles of fragment-based drug discovery strongly support its utility. Both thiadiazoles and piperazines are well-represented in fragment libraries used for screening against various therapeutic targets. The combination of these two privileged fragments in a single scaffold provides a robust platform for generating novel chemical entities through computational design, aiming to address a wide range of diseases.

Advanced Analytical Method Development for Research on 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis. For 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole, both HPLC and GC methods are essential for a comprehensive quality assessment, addressing different aspects of its chemical profile.

Reversed-Phase and Normal-Phase HPLC for Purity Assessment and Quantitative Analysis

The development of HPLC methods is critical for determining the purity and quantifying the amount of this compound in a sample. Due to the compound's structure, which includes a basic piperazine (B1678402) ring and a polar thiadiazole group, both reversed-phase (RP) and normal-phase (NP) chromatography can be effectively utilized.

Reversed-Phase HPLC (RP-HPLC) is the most common method for purity and assay determination due to its versatility. A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and sharp peak shapes. Given the basic nature of the piperazine moiety, pH control of the mobile phase is critical to maintain a consistent ionization state and achieve reproducible chromatography. An acidic pH (e.g., pH 2-4) is often employed to ensure the amine is protonated, which generally leads to better peak symmetry on silica-based columns. nih.gov

Normal-Phase HPLC (NP-HPLC) can be an alternative or complementary technique, particularly for separating isomers or impurities with different polarity profiles that are not well-resolved by RP-HPLC. For NP-HPLC, a polar stationary phase (like silica (B1680970) or cyano-propyl) would be used with a non-polar mobile phase, such as a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like ethanol (B145695) or isopropanol. researchgate.net This technique can be obligatory for certain amine-containing compounds where strong interactions with silica-based reversed-phase columns lead to poor chromatography. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Reversed-Phase Method Normal-Phase Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Silica (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water n-Hexane
Mobile Phase B Acetonitrile Isopropanol
Gradient 5% B to 95% B over 20 minutes 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min 1.2 mL/min
Column Temp. 30 °C 35 °C
Detection UV at 254 nm UV at 254 nm
Injection Vol. 10 µL 10 µL

Chiral HPLC for Enantiomeric Separation and Purity

Although this compound itself is not chiral, derivatives or related compounds in this class may possess stereogenic centers. If a chiral analog were synthesized, the development of a stereoselective HPLC method would be essential to separate and quantify the enantiomers. Chiral separations are most often achieved using a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly versatile and effective for separating a wide range of chiral compounds, including those with amine functionalities. nih.gov The choice of mobile phase—normal-phase, polar organic, or reversed-phase—greatly influences the separation. For piperazine-containing structures, normal-phase conditions (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) with additives like diethylamine (B46881) (DEA) to improve peak shape are often successful. jocpr.comunl.pt

Table 2: Hypothetical Chiral HPLC Method Parameters

Parameter Method Details
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 5 µL

GC for Volatile Impurity Profiling

Gas chromatography is the preferred technique for the analysis of volatile and semi-volatile impurities that may be present in the final compound from the synthesis process. thermofisher.com Such impurities could include residual solvents (e.g., ethanol, toluene, dimethylformamide) or volatile reagents and byproducts.

A headspace GC (HS-GC) method is typically used for residual solvent analysis, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC. For less volatile organic impurities, direct injection of a sample solution onto a suitable capillary column (e.g., a DB-5 or DB-WAX) is performed. The method must be validated for specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision according to regulatory guidelines. ptfarm.pl Impurity profiling by GC can provide a unique chemical fingerprint of a synthetic batch, which can be crucial for process control and forensic analysis. nih.govresearchgate.net

Table 3: Typical GC Method Parameters for Volatile Impurities

Parameter Method Details
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection Mode Split (20:1)

Hyphenated Techniques for Detailed Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the definitive identification of unknown impurities and the structural elucidation of byproducts.

LC-MS/MS for Impurity Identification and Structural Elucidation of Byproducts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing non-volatile impurities and degradation products. After separation via HPLC, components are ionized (typically using electrospray ionization, ESI) and analyzed by a mass spectrometer. The piperazine nitrogen makes this compound highly amenable to positive-ion ESI.

The initial MS scan provides the molecular weights of the parent compound and any related substances. Subsequently, tandem MS (MS/MS) experiments are performed. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the piperazine ring and the methylene (B1212753) bridge, or fragmentation of the thiadiazole ring itself. nih.gov By analyzing the fragmentation patterns of unknown impurities, their structures can be pieced together, providing crucial insights into the synthesis and degradation pathways.

Table 4: Illustrative LC-MS/MS Parameters for Structural Elucidation

Parameter Method Details
LC System UPLC with a C18 column
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-800) followed by data-dependent MS/MS
Collision Gas Argon
Collision Energy Ramped (e.g., 15-40 eV)
Mass Analyzer Orbitrap or Time-of-Flight (TOF) for high mass accuracy

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it the gold standard for the analysis of volatile and semi-volatile organic compounds. auburn.edu It is used to identify the specific impurities detected during GC-FID screening. The retention time from the GC provides one piece of information, while the mass spectrum provides a highly specific fingerprint that can be compared against spectral libraries (like NIST) for tentative identification. scholars.direct

For this compound, GC-MS analysis would be used to identify residual starting materials, reagents, or low molecular weight byproducts from the synthesis. The electron ionization (EI) mass spectra can reveal characteristic fragmentation patterns of impurities, allowing for their definitive identification and helping to pinpoint their origin in the synthetic process. figshare.com

Table 5: Representative GC-MS Method Parameters

Parameter Method Details
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Oven Program 60 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Chromatographic Methods for Isomer Separation and Stereochemical Analysis

The presence of a chiral center, potentially at the piperazine ring if substituted, or the possibility of atropisomerism, necessitates the use of advanced chromatographic techniques for the separation of stereoisomers of "this compound" and its derivatives.

Enantioselective Chromatography

Enantioselective chromatography is an indispensable tool for the separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those containing piperazine moieties. researchgate.netnih.gov

For a compound like "this compound," a screening of different polysaccharide-based columns would be the initial step in method development. Supercritical fluid chromatography (SFC) is often preferred for chiral separations due to its advantages of high efficiency, rapid analysis times, and reduced consumption of organic solvents. nih.govnih.gov

Below is a representative table of potential starting conditions for the enantioselective SFC separation of a chiral derivative of "this compound," based on methods developed for similar piperazine-containing molecules. fagg.be

Table 1: Representative Enantioselective SFC Method Parameters for a Chiral Derivative of this compound

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase CO2 / Methanol (gradient or isocratic)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar
Column Temperature 35 - 40 °C
Detection UV at 254 nm

Diastereomer Separation

In cases where derivatives of "this compound" contain more than one stereocenter, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties and can be separated using conventional achiral chromatographic techniques, most commonly HPLC. nih.gov The separation is based on the differential interactions of the diastereomers with the stationary phase.

Method development for diastereomer separation typically involves screening various reversed-phase or normal-phase columns and mobile phase compositions to achieve optimal resolution. Diastereoselective crystallization is another powerful technique for separating diastereomers on a larger scale, which relies on the differential solubility of the diastereomeric salts formed with a chiral resolving agent. mdpi.com

The following table outlines a hypothetical HPLC method for the separation of diastereomers of a derivative of "this compound."

Table 2: Representative HPLC Method for Diastereomer Separation

Parameter Condition
Column C18 (Reversed-Phase) or Silica (Normal-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (RP) or Hexane/Isopropanol (NP)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Spectroscopic Techniques for Advanced Conformational and Electronic Characterization

Spectroscopic methods provide invaluable insights into the conformational and electronic properties of "this compound."

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

A typical CD spectrum for a chiral heterocyclic compound would exhibit Cotton effects (positive or negative peaks) in the regions of electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Table 3: Anticipated CD Spectroscopic Data for a Chiral Derivative of this compound

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹) Associated Transition
~220-250 [Value] π → π*
~260-300 [Value] n → π*

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For "this compound," the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the 1,2,3-thiadiazole (B1210528) ring and potentially the piperazine moiety.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. Based on data for related thiadiazole derivatives, the primary absorption bands are expected in the ultraviolet region. nih.govdergipark.org.trrsc.org

Table 4: Expected UV-Visible Absorption Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Type of Transition
~230-260 ~10,000 - 20,000 π → π*
~280-320 ~1,000 - 5,000 n → π*

Future Research Directions and Research Applications of 4 Piperazin 1 Ylmethyl 1,2,3 Thiadiazole

Design and Synthesis of Advanced Analogues with Tuned Biological Selectivity

The core structure of 4-(piperazin-1-ylmethyl)-1,2,3-thiadiazole serves as a promising template for the design and synthesis of advanced analogues with enhanced biological selectivity. Future research will likely focus on systematic structural modifications to optimize interactions with specific biological targets.

The piperazine (B1678402) moiety is a versatile scaffold that can be readily modified to fine-tune the biological activity of a molecule. tandfonline.comnih.gov In the context of this compound, targeted modifications of the piperazine ring can be envisioned to enhance its specificity for a particular receptor or enzyme. For instance, substitution on the second nitrogen atom of the piperazine ring can significantly influence the molecule's interaction with its biological target. nih.gov

Furthermore, the introduction of various substituents on the piperazine ring can modulate its basicity and conformational flexibility, which are crucial for receptor binding. nih.gov Research efforts could explore the introduction of a range of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems, to probe the structure-activity relationship and identify analogues with improved potency and selectivity.

Table 1: Potential Targeted Modifications of the Piperazine Moiety and Their Rationale

Modification SiteProposed SubstituentRationale for Enhanced Specificity
N4-position of PiperazineAryl or heteroaryl groupsTo introduce additional binding interactions (e.g., π-π stacking) with the target protein.
N4-position of PiperazineBulky alkyl groupsTo probe steric constraints within the binding pocket and potentially increase selectivity.
Piperazine Ring Carbon AtomsMethyl or other small alkyl groupsTo restrict conformational flexibility and lock the molecule into a bioactive conformation.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. enamine.net For this compound, both the piperazine and the 1,2,3-thiadiazole (B1210528) rings are amenable to bioisosteric replacement.

The piperazine ring, for example, could be replaced with other cyclic diamines or related structures to modulate the pKa, lipophilicity, and metabolic stability of the resulting analogues. enamine.netcambridgemedchemconsulting.com Similarly, the 1,2,3-thiadiazole ring could be substituted with other five-membered heterocycles, such as oxadiazoles (B1248032) or triazoles, to explore the impact of these changes on the biological activity profile. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Core Scaffolds

Original ScaffoldProposed BioisosterePotential Advantage of Replacement
PiperazineHomopiperazineAltered basicity and conformational flexibility.
PiperazineConstrained spiro-diamineReduced off-target effects and improved metabolic stability. enamine.net
1,2,3-Thiadiazole1,3,4-Thiadiazole (B1197879)Different electronic properties and potential for new biological activities. scispace.com
1,2,3-Thiadiazole1,2,4-OxadiazoleImproved metabolic stability and altered hydrogen bonding capacity. mdpi.com

Development as Molecular Probes for Fundamental Biological Investigations

The structural features of this compound make it an attractive candidate for development into molecular probes for studying fundamental biological processes. Such probes can be invaluable tools for target identification, validation, and imaging.

The development of fluorescently tagged analogues of this compound would enable its use in cellular imaging studies. tandfonline.comnih.gov A common strategy involves the conjugation of a fluorophore, such as fluorescein (B123965) or rhodamine, to the core molecule. rsc.org The piperazine nitrogen provides a convenient handle for such modifications. These fluorescent probes could be used to visualize the subcellular localization of the compound and its biological targets. nih.gov

Photoaffinity labeling is another powerful technique for identifying the binding partners of a small molecule. nih.gov This involves the incorporation of a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound. nih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its subsequent identification and characterization.

Once developed, these molecular probes can be applied in a variety of biological investigations. Fluorescently tagged analogues can be used in high-content screening and fluorescence microscopy to study the compound's mechanism of action and to identify cellular pathways that it modulates. mdpi.comrsc.org

Photoaffinity probes, on the other hand, are instrumental in target validation studies. By identifying the specific proteins that the compound binds to, researchers can gain crucial insights into its mode of action and potential therapeutic applications. cityu.edu.hk

Exploration as a Scaffold for Chemical Biology Tools

The this compound scaffold itself can be utilized as a versatile building block for the creation of more complex chemical biology tools. Its modular nature, with distinct piperazine and thiadiazole components, allows for the straightforward synthesis of libraries of compounds with diverse functionalities. nih.gov

By combining this scaffold with other pharmacophores or functional moieties, it is possible to generate bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), or targeted drug delivery systems. The piperazine unit can act as a linker to connect the thiadiazole-containing targeting element to an E3 ligase recruiting moiety in a PROTAC, or to a payload in a drug conjugate. The inherent biological activities of the thiadiazole moiety could also be harnessed in the design of activity-based probes.

Utility in Proteomics and Interactome Mapping Studies

The field of proteomics, which involves the large-scale study of proteins, could potentially benefit from derivatives of this compound. The piperazine and thiadiazole scaffolds are prevalent in biologically active compounds, suggesting they can be recognized by and interact with protein targets.

Future research could focus on developing chemical probes based on the this compound scaffold. By incorporating a reactive group or a reporter tag (like a biotin (B1667282) or a fluorescent dye) onto this core structure, researchers could create tools for activity-based protein profiling (ABPP) and chemoproteomics. Such probes would enable the identification of specific protein targets in complex biological systems, helping to elucidate the compound's mechanism of action and uncover new therapeutic targets.

Furthermore, the structure could be used as a fragment in the design of libraries for affinity-based proteomics. These libraries could be screened against various protein targets to map the cellular interactome of this chemical class, providing a comprehensive overview of its biological interactions and potential off-target effects.

Potential as Crystallization Aids for Protein-Ligand Complexes

Obtaining high-quality crystals of protein-ligand complexes is often a bottleneck in structure-based drug design. The physicochemical properties of a ligand can significantly influence the crystallization process. Compounds that can form stable and ordered interactions within a crystal lattice can act as crystallization aids.

The this compound structure possesses features that could be advantageous for this purpose. The piperazine ring can be protonated, allowing it to form strong salt bridges, while the nitrogen and sulfur atoms of the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These properties could help to stabilize the protein-ligand complex and promote the formation of a well-ordered crystal lattice.

Future studies could explore the systematic use of this and related compounds as scaffolds for the design of crystallization aids. By derivatizing the core structure to enhance its binding affinity for a target protein, it may be possible to facilitate the crystallization of otherwise intractable protein-ligand complexes, thereby accelerating the process of drug discovery.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical discovery. For a compound like this compound, these computational tools offer powerful new approaches for synthesis planning and the prediction of biological activity.

Application of AI for Retrosynthesis and Synthetic Route Prediction

By leveraging vast databases of chemical reactions, AI platforms could identify non-obvious synthetic routes that may be more cost-effective, have higher yields, or be more environmentally friendly than traditional methods. This could be particularly valuable for generating analogs of this compound for structure-activity relationship (SAR) studies.

Machine Learning for Predictive Modeling of Biological Activity and SAR

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. For this compound, ML could be employed to predict its potential biological targets and pharmacological profile.

By analyzing the structural features of the compound, ML models can generate predictions about its likely efficacy, toxicity, and pharmacokinetic properties. This can help to prioritize which biological assays to perform, saving time and resources in the early stages of drug discovery.

Furthermore, as data on the biological activity of this compound and its analogs become available, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate variations in chemical structure with changes in biological activity, providing valuable insights for the rational design of more potent and selective compounds. The application of deep reinforcement learning, a subset of machine learning, could also be a promising avenue for de novo drug design based on the thiadiazole scaffold.

Broader Chemical Applications (non-biological, non-clinical)

Beyond its potential biological and clinical applications, the chemical structure of this compound suggests it could have utility in material science and polymer chemistry.

Potential in Material Science and Polymer Chemistry

The piperazine and thiadiazole moieties can be incorporated into polymeric structures to impart specific properties. Piperazine, with its two reactive amine groups, can act as a monomer in the synthesis of various polymers, including polyamides and polyureas. rsc.org These polymers can exhibit desirable properties such as thermal stability and mechanical strength. ontosight.ai

The thiadiazole ring is known for its interesting electronic and optical properties. utq.edu.iq Its electron-withdrawing nature and ability to participate in π-conjugated systems make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. utq.edu.iqmdpi.com The incorporation of thiadiazole units into polymers can influence their charge transport and luminescent properties. utq.edu.iq

Future research could explore the synthesis of polymers incorporating the this compound unit. Such polymers could potentially combine the structural benefits of the piperazine linker with the electronic properties of the thiadiazole ring, leading to new materials with applications in coatings, composite materials, or organic electronics. ontosight.aiutq.edu.iq The ability of the heteroatoms in the thiadiazole ring to coordinate with metal ions also suggests potential applications in the development of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Use as Ligands in Catalysis

The exploration of novel ligands is a cornerstone of advancement in the field of catalysis. The compound this compound presents a unique scaffold that combines the structural features of both a 1,2,3-thiadiazole ring and a piperazine moiety. While direct research into the catalytic applications of this specific molecule is not yet prevalent in the existing scientific literature, an analysis of its constituent functional groups suggests a promising future in catalysis, particularly in the realm of cross-coupling reactions.

The piperazine ring is a well-established component in the design of ligands for various catalytic transformations. Its derivatives have been successfully employed in the formation of metal-organic frameworks (MOFs) and have shown efficacy in a range of catalytic processes. The presence of two nitrogen atoms in the piperazine ring allows for versatile coordination with metal centers, which can be finely tuned by substitution on the nitrogen atoms. This adaptability makes piperazine-based compounds valuable candidates for the development of new catalysts. rsc.org

Similarly, the thiadiazole heterocycle is a known pharmacophore and has been incorporated into ligands for metal complexes. Although much of the research on thiadiazole-containing complexes has been directed towards their biological activities, there is emerging interest in their catalytic potential. For instance, palladium(II) complexes featuring thiazole-hydrazone Schiff base ligands have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. bohrium.comresearchgate.net These findings highlight the capability of the thiadiazole core to participate in and facilitate important catalytic cycles.

Given the established catalytic relevance of both the piperazine and thiadiazole moieties, it is reasonable to project that this compound could serve as a valuable ligand in various metal-catalyzed reactions. Future research in this area could focus on the synthesis of transition metal complexes with this ligand and the evaluation of their catalytic performance in reactions such as:

Suzuki-Miyaura Cross-Coupling: The formation of carbon-carbon bonds via Suzuki-Miyaura coupling is a fundamental transformation in organic synthesis. The development of new and efficient catalyst systems is an ongoing pursuit. Palladium complexes of this compound could potentially exhibit high catalytic activity in these reactions, benefiting from the stable coordination environment provided by the ligand.

C-S Cross-Coupling: The formation of carbon-sulfur bonds is another critical reaction in the synthesis of pharmaceuticals and materials. Palladium-catalyzed methodologies have been developed for the C-S cross-coupling of thiadiazole derivatives, indicating that a ligand bearing this heterocycle could be well-suited for such transformations. researchgate.net

Other Cross-Coupling Reactions: The potential applications are not limited to the aforementioned reactions. The unique electronic and steric properties of this compound could make it an effective ligand in other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations.

To illustrate the potential of thiadiazole-based ligands in catalysis, the following table summarizes the performance of a related palladium(II) complex in the Suzuki-Miyaura cross-coupling reaction.

EntryAryl HalideArylboronic AcidCatalystSolventBaseTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid[Pd(Cl)L]·0.5(C₂H₅OH) (L = thiazole-hydrazone Schiff base ligand)DMFK₂CO₃100298
24-BromotoluenePhenylboronic acid[Pd(Cl)L]·0.5(C₂H₅OH) (L = thiazole-hydrazone Schiff base ligand)DMFK₂CO₃100296
34-ChlorotoluenePhenylboronic acid[Pd(Cl)L]·0.5(C₂H₅OH) (L = thiazole-hydrazone Schiff base ligand)DMFK₂CO₃100492
44-BromobenzaldehydePhenylboronic acid[Pd(Cl)L]·0.5(C₂H₅OH) (L = thiazole-hydrazone Schiff base ligand)DMFK₂CO₃100395
51-Bromo-4-nitrobenzenePhenylboronic acid[Pd(Cl)L]·0.5(C₂H₅OH) (L = thiazole-hydrazone Schiff base ligand)DMFK₂CO₃100297

Data is illustrative and based on findings for related thiazole-based ligands. bohrium.com

The promising results observed with analogous ligand systems provide a strong rationale for the investigation of this compound in catalysis. Future studies are warranted to synthesize and characterize metal complexes of this ligand and to fully explore their catalytic capabilities.

Q & A

What synthetic methodologies are effective for preparing 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole derivatives?

Answer:
The synthesis typically involves oxidative cyclization of semicarbazones using reagents like selenium dioxide (SeO₂) or thionyl chloride (SOCl₂) under controlled conditions. For example, intermediates such as 4-chloroacetylaminoacetophenone can react with amines to form precursors, which are then cyclized to yield thiadiazole derivatives. Solvent choice (e.g., ethanol, DMF) and catalyst optimization (e.g., Cu(I) catalysts for click chemistry) are critical for improving yields .

How can researchers confirm the structural integrity of synthesized this compound compounds?

Answer:
Key techniques include:

  • IR spectroscopy to verify functional groups (e.g., C=S or C-N stretches).
  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and piperazine methylene linkages.
  • Elemental analysis to validate purity by comparing experimental vs. theoretical C/H/N/S percentages.
  • X-ray crystallography for unambiguous structural determination, as demonstrated in crystal structure reports .

What experimental designs are used to evaluate the necroptosis inhibitory activity of 1,2,3-thiadiazole derivatives?

Answer:
Assays involve treating diverse cell lines (e.g., HT-29 or Jurkat cells) with necroptosis-inducing stimuli (e.g., TNF-α + caspase inhibitors). Activity profiles are compared to reference inhibitors (e.g., (±)-1 or compound 2) using viability assays (MTT or ATP-based). Mechanistic differentiation requires cross-testing in cell types with varying necroptosis pathway activation .

How do structural modifications to the thiadiazole ring influence antiviral activity?

Answer:
Substituent effects are analyzed through structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) at the 4-position enhance antiviral potency against targets like TMV.
  • Bioisosteric replacements (e.g., pyrrole for thiadiazole) retain activity while improving metabolic stability.
  • Thioether/sulfone groups at the 5-position increase binding affinity to viral proteases or reverse transcriptases .

What computational approaches are used to optimize 1,2,3-thiadiazole derivatives as HIV-1 inhibitors?

Answer:

  • 2D/3D-QSAR models (e.g., kNN-MFA) identify critical hydrophobic and electrostatic parameters.
  • Molecular docking predicts binding modes with HIV reverse transcriptase, highlighting interactions with residues like Lys101 and Tyr188.
  • MD simulations assess stability of ligand-receptor complexes over time .

How does isomerism in thiadiazole derivatives impact their physicochemical and biological properties?

Answer:

  • 1,2,3-Thiadiazole isomers exhibit higher metabolic stability compared to 1,3,4-thiadiazoles due to reduced ring strain.
  • Electron-deficient cores (e.g., 1,2,4-thiadiazoles) enhance π-π stacking in materials science applications.
  • Isomer choice affects solubility and logP values, influencing pharmacokinetic profiles .

What strategies improve the photostability of this compound under UV light?

Answer:

  • Radical scavengers (e.g., TEMPO) suppress secondary photolysis pathways.
  • Substituent engineering (e.g., methyl groups at the 4-position) stabilizes the thiirene intermediate.
  • Gas-phase photolysis studies under controlled conditions (λ = 254 nm) identify degradation products .

How are thiadiazole derivatives utilized in designing metal coordination complexes?

Answer:

  • Thiadiazole-thiolate ligands (e.g., 2,5-dimercapto-1,3,4-thiadiazole) coordinate with transition metals (Cu²⁺, Zn²⁺) via S and N donors.
  • Applications include antimicrobial agents and catalysts. Stability constants and coordination modes are determined via UV-vis spectroscopy and cyclic voltammetry .

What electrochemical properties make 1,2,3-thiadiazoles suitable for materials science applications?

Answer:

  • Low intramolecular reorganization energy enables n-type semiconductor behavior.
  • Extended π-conjugation (e.g., in poly(aryl ethynylene) systems) enhances charge transport.
  • Fluorescence emission (blue/green) in CHCl₃ or DMF supports use in OLEDs .

How can researchers differentiate the mechanism of action between thiadiazole-based necroptosis inhibitors and other small molecules?

Answer:

  • Kinetic assays (e.g., RIP1 kinase inhibition) vs. phenotypic profiling (cell death pathways).
  • Gene knockout studies (e.g., RIP3⁻/⁻ cells) confirm target specificity.
  • Comparative analyses with known inhibitors (e.g., necrostatin-1) reveal unique activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.